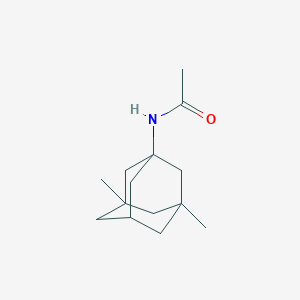

N-(3,5-Dimethyladamantan-1-yl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3,5-dimethyl-1-adamantyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-10(16)15-14-6-11-4-12(2,8-14)7-13(3,5-11)9-14/h11H,4-9H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIRSYCDAYUOMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC12CC3CC(C1)(CC(C3)(C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30414994 | |

| Record name | N-(3,5-Dimethyladamantan-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30414994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19982-07-1 | |

| Record name | 1-Acetamido-3,5-dimethyladamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19982-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3,5-Dimethyladamantan-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30414994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3,5-dimethyl-1-adamantyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(3,5-Dimethyladamantan-1-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3,5-Dimethyladamantan-1-yl)acetamide, also known as N-Acetylmemantine, is a key chemical intermediate primarily recognized for its role in the synthesis of Memantine.[1][2][3] Memantine is a well-known NMDA receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease.[4][5] Understanding the physicochemical properties and synthesis of this compound is therefore crucial for researchers and professionals involved in the development and manufacturing of this important therapeutic agent. This guide provides a comprehensive overview of its chemical and physical characteristics, detailed synthesis protocols, and a visual representation of its synthetic pathway.

Physicochemical Properties

This compound is a white solid organic compound.[6][7][8] Its core structure is based on adamantane, a bulky, rigid, and lipophilic tricyclic hydrocarbon. The presence of two methyl groups at positions 3 and 5, and an acetamido group at position 1, dictates its chemical behavior and physical properties.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | N-(3,5-dimethyltricyclo[3.3.1.1³,⁷]decan-1-yl)acetamide[6] |

| CAS Number | 19982-07-1[2][7][9] |

| Molecular Formula | C₁₄H₂₃NO[6][7][9] |

| Canonical SMILES | CC(=O)NC12CC3CC(C1)(CC(C3)(C2)C)C[6] |

| InChI Key | WVIRSYCDAYUOMJ-UHFFFAOYNA-N[9] |

Physical and Chemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, purification, and use in synthetic procedures.

| Property | Value |

| Molecular Weight | 221.34 g/mol [6][9] |

| Appearance | White solid[6][7][8] |

| Melting Point | 110-111 °C[6][10][11] |

| Boiling Point | 348.5 °C at 760 mmHg[6][10] |

| Density | 1.05 g/cm³[6][8] |

| Flash Point | 210 °C[6][10] |

| Solubility | Sparingly soluble in Chloroform, Slightly soluble in Ethyl Acetate[6][8][11] |

| Vapor Pressure | 5.02E-05 mmHg at 25°C[6][8] |

| LogP | 3.26[6] |

| Hydrogen Bond Donor Count | 1[6] |

| Hydrogen Bond Acceptor Count | 1[6] |

| Rotatable Bond Count | 1[6] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a critical step in the overall synthesis of Memantine. Several methods have been reported, often starting from 1-bromo-3,5-dimethyladamantane or 3,5-dimethyl-1-adamantanol.

Method 1: From 1-Bromo-3,5-dimethyladamantane via Ritter-type Reaction

This protocol involves the reaction of 1-bromo-3,5-dimethyladamantane with acetonitrile in the presence of sulfuric acid.[12]

Materials:

-

1-Bromo-3,5-dimethyladamantane

-

Acetonitrile

-

Sulfuric acid

-

Toluene

-

Water

Procedure:

-

To a reaction vessel, add 1-bromo-3,5-dimethyladamantane.[13]

-

Slowly add acetonitrile and then concentrated sulfuric acid while maintaining a controlled temperature.

-

Heat the reaction mixture and maintain for several hours to ensure the completion of the reaction.[13]

-

Cool the reaction mixture and add toluene.[13]

-

Quench the reaction by adding water.[13]

-

Separate the organic layer, wash with water, and dry over an anhydrous salt (e.g., sodium sulfate).

-

Evaporate the solvent under reduced pressure to yield this compound.

Method 2: From 3,5-Dimethyl-1-adamantanol

This method utilizes 3,5-dimethyl-1-adamantanol as the starting material.[11]

Materials:

-

3,5-Dimethyl-1-adamantanol

-

Acetonitrile

-

Concentrated Sulfuric Acid (97%)

-

Homotrimethylbenzene (Mesitylene)

-

Water

Procedure:

-

In a suitable reaction vessel, mix 1.00 g (5.50 mmol) of 3,5-dimethyl-1-adamantanol and 0.46 g (11.1 mmol) of acetonitrile in 9.61 g of homotrimethylbenzene.[11]

-

Slowly add 1.12 g (11.1 mmol) of 97% concentrated sulfuric acid dropwise to the mixture.[11]

-

Stir the reaction mixture at a constant temperature of 30°C for 3 hours.[11]

-

After the reaction is complete, add 6.09 g of water to quench the reaction.[11]

-

Separate the aqueous phase to obtain a homotrimethylbenzene solution of the product.[11]

-

The product can be isolated by standard workup procedures, such as extraction and solvent evaporation.

Synthetic Pathway and Logical Workflow

The synthesis of Memantine from 1,3-dimethyladamantane involves the formation of this compound as a key intermediate. The following diagram illustrates a common synthetic route.

The subsequent step in the synthesis of Memantine is the hydrolysis of the acetamido group of this compound.

Hydrolysis of this compound to Memantine

Materials:

-

This compound

-

Sodium hydroxide

-

Diethylene glycol

-

Water

-

Dichloromethane

Procedure:

-

In a round-bottom flask, combine this compound, sodium hydroxide, and diethylene glycol.[12]

-

Heat the mixture to reflux and maintain for approximately 6 hours.[12]

-

Cool the reaction mixture and add water.[12]

-

Extract the product, Memantine, with dichloromethane.[12]

-

Separate the organic layer, wash with water, and dry.

-

Evaporate the solvent to obtain the crude Memantine base, which can be further purified, for example, by conversion to its hydrochloride salt.[4]

The following diagram outlines the general laboratory workflow for the synthesis and isolation of Memantine starting from this compound.

Conclusion

This compound is a compound of significant interest due to its indispensable role as a precursor in the synthesis of Memantine. A thorough understanding of its physicochemical properties is fundamental for optimizing reaction conditions, purification processes, and ensuring the quality of the final active pharmaceutical ingredient. The experimental protocols provided herein offer a basis for the laboratory-scale synthesis of this key intermediate, contributing to the broader efforts in the research and development of treatments for neurodegenerative diseases.

References

- 1. nbinno.com [nbinno.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 1-Acetamido-3,5-Dimethyladamantane CAS 19982-07-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. benchchem.com [benchchem.com]

- 5. Memantine - Wikipedia [en.wikipedia.org]

- 6. This compound|lookchem [lookchem.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. chembk.com [chembk.com]

- 9. CAS RN 19982-07-1 | Fisher Scientific [fishersci.com]

- 10. 1-Acetamido-3,5-Dimethyladamantane | CAS#:19982-07-1 | Chemsrc [chemsrc.com]

- 11. 1-Actamido-3,5-dimethyladmantane | 19982-07-1 [chemicalbook.com]

- 12. Memantine HCl synthesis - chemicalbook [chemicalbook.com]

- 13. WO2008062472A2 - Process for the preparation of memantine - Google Patents [patents.google.com]

Technical Guide: N-(3,5-Dimethyladamantan-1-yl)acetamide (CAS 19982-07-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3,5-Dimethyladamantan-1-yl)acetamide, also known as N-Acetyl Memantine, is a key synthetic intermediate in the production of Memantine.[1][2][3] Memantine is an N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of moderate to severe Alzheimer's disease.[4] The purity and characterization of this compound are critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of its chemical properties, synthesis, and analysis.

Chemical and Physical Properties

This compound is a white solid with the molecular formula C14H23NO and a molecular weight of 221.34 g/mol .[2][3] Its structural and physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 19982-07-1 | [6] |

| Molecular Formula | C14H23NO | [3] |

| Molecular Weight | 221.34 g/mol | |

| Melting Point | 110-111 °C | [6] |

| Boiling Point | 348.5 ± 9.0 °C (Predicted) | [6] |

| Density | 1.05 g/cm³ | [6] |

| Solubility | Chloroform (Sparingly), Ethyl Acetate (Slightly) | |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [6] |

Synthesis of this compound

The most common method for synthesizing this compound is through a Ritter-type reaction. This involves the reaction of a 3,5-dimethyladamantane derivative with a nitrile in the presence of a strong acid.

Synthesis from 3,5-Dimethyl-1-adamantanol

One documented synthesis route starts from 3,5-Dimethyl-1-adamantanol.[7]

Experimental Protocol:

-

To a suitable reaction vessel, add 1.00 g (5.50 mmol) of 3,5-dimethyl-1-adamantanol and 0.46 g (11.1 mmol) of acetonitrile.

-

Add 9.61 g of homotrimethylbenzene as a solvent and mix thoroughly.

-

Slowly add 1.12 g (11.1 mmol) of 97% concentrated sulfuric acid dropwise to the mixture.

-

Stir the reaction mixture at a constant temperature of 30°C for 3 hours.

-

Upon completion of the reaction, quench by adding 6.09 g of water.

-

Separate the aqueous phase to obtain a homotrimethylbenzene solution of this compound. The reported reaction yield for this step is 80.4%.[7]

Synthesis from 1-Bromo-3,5-dimethyladamantane

Another common starting material is 1-bromo-3,5-dimethyladamantane.

Experimental Protocol:

-

In a reaction vessel, combine 1-bromo-3,5-dimethyladamantane with acetamide.

-

Heat the reaction mixture to 130-140°C for 3 to 5 hours.

-

Cool the mixture to 80-85°C and add toluene.

-

Stir for 1 hour, then add water and continue stirring for another hour.

-

Filter the mixture and wash with toluene.

-

Separate the organic layer and distill off the toluene to yield this compound.

Conversion to Memantine

This compound is subsequently hydrolyzed to yield Memantine.

Experimental Protocol:

-

To the this compound obtained from the synthesis step, add sodium hydroxide and diethylene glycol.

-

Heat the mixture to 155-170°C and maintain for 10 hours.

-

Cool the reaction to 80-85°C and add water over 1 hour.

-

The resulting product is Memantine base, which can then be converted to its hydrochloride salt. A reported yield for the hydrolysis of 1-acetamido-3,5-dimethyladamantane to memantine is 96.2%.[7]

Analytical Methods

The purity of this compound and the progress of its synthesis and subsequent conversion to Memantine are typically monitored by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). These techniques are crucial for identifying and quantifying the desired product as well as any impurities.

Logical Relationships and Workflows

The following diagrams illustrate the synthesis pathway and the role of this compound.

Caption: Synthesis workflow for Memantine highlighting the intermediate role of this compound.

Caption: Logical relationship between starting materials, the intermediate, the final product, and potential impurities.

Biological Context: Role as a Precursor to an NMDA Receptor Antagonist

This compound's primary relevance in a biological context is as the immediate precursor to Memantine. Memantine exerts its therapeutic effect by acting as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. Overstimulation of NMDA receptors by the neurotransmitter glutamate is implicated in the neurotoxicity seen in Alzheimer's disease.

The following diagram illustrates the simplified signaling pathway affected by Memantine.

Caption: Simplified mechanism of action of Memantine, the product derived from this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and in vitro and in vivo characterization of new memantine analogs for Alzheimers disease - Medicinal Chemistry & Pharmacology [ub.edu]

- 3. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Characterization of Bimetallic Nanoclusters Stabilized by Chiral and Achiral Polyvinylpyrrolidinones. Catalytic C(sp3)-H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1-Actamido-3,5-dimethyladmantane | 19982-07-1 [chemicalbook.com]

An In-depth Technical Guide to N-(3,5-Dimethyladamantan-1-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-(3,5-Dimethyladamantan-1-yl)acetamide, a key intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, experimental protocols for its synthesis, and its role in the production of Memantine, a crucial drug for treating neurological conditions.

Core Compound Properties

This compound, also known as N-Acetylmemantine, is a derivative of adamantane.[1][2][3][4][5] Its rigid, three-dimensional structure makes it a valuable building block in medicinal chemistry. The quantitative properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 221.34 g/mol [1][3][6][7] |

| Molecular Formula | C14H23NO[1][3][6][7] |

| CAS Number | 19982-07-1[1][2][6] |

| Appearance | White solid / powder[1][4] |

| Melting Point | 110-111 °C[1][4] |

| Boiling Point | 348.5 °C at 760 mmHg[1][4] |

| Density | 1.05 g/cm³[1][4] |

| Flash Point | 210 °C[1][4] |

| Solubility | Chloroform (Sparingly), Ethyl Acetate (Slightly)[1] |

Synthesis and Experimental Protocols

This compound is primarily synthesized as a precursor to Memantine.[2][3][8] The following protocols describe established methods for its preparation.

This protocol details the synthesis from 1,3-Dimethyladamantane using a Ritter-type reaction, where a nitrile reacts with a carbocation in the presence of a strong acid.

Experimental Procedure:

-

Slowly add 1,3-dimethyladamantane to nitric acid at a controlled temperature of 20–25 °C over 20 minutes.[9]

-

Stir the mixture for 1 hour at this temperature.[9]

-

Add acetonitrile to the mixture in the presence of sulfuric acid.[9]

-

Heat the reaction mixture to facilitate the Ritter reaction, forming the this compound.

-

Upon completion, cool the reaction solution and neutralize it.

-

Extract the product using an organic solvent such as dichloromethane.[10]

-

Purify the crude product by recrystallization or silica gel column chromatography to yield the final product.[10]

This method involves the reaction of a halogenated adamantane derivative with acetamide.

Experimental Procedure:

-

Add 1-Bromo-3,5-dimethyladamantane (60.0 g) to a reaction vessel.[11]

-

Add acetamide (72.85 g to 145.72 g) to the vessel at 25-30 °C.[11]

-

Heat the stirred reaction mixture to 130-140 °C and maintain this temperature for 3-5 hours.[11]

-

Cool the mixture to 80-85 °C and add toluene (300 mL).[11]

-

Stir the mixture for 1 hour at 25-30 °C.[11]

-

Add water (600 mL) and stir for an additional hour.[11]

-

Allow the layers to settle for 30 minutes, then separate the organic and aqueous layers to isolate the product.[11]

Application in Drug Development: The Synthesis of Memantine

This compound is a critical intermediate in the synthesis of Memantine, an antagonist of the NMDA receptor used in the management of Alzheimer's disease. The following workflow and protocol describe the hydrolysis of the acetamide to yield Memantine.

Caption: Synthetic pathway from 1,3-Dimethyladamantane to Memantine.

This step is often challenging and requires harsh reaction conditions to cleave the stable amide bond.

Experimental Procedure:

-

Treat this compound with a strong base, such as sodium hydroxide (NaOH).[9][12]

-

Use a high-boiling point solvent, typically diethylene glycol (DEG).[9][12]

-

Heat the mixture to reflux at temperatures between 245–250 °C.[9] Insufficient temperature or reaction time may lead to incomplete hydrolysis.[12]

-

After hydrolysis is complete, cool the reaction mixture.

-

Perform a work-up procedure, which may involve extraction and purification steps.

-

To obtain the hydrochloride salt, treat the resulting Memantine base with anhydrous HCl in a suitable solvent like ether to produce Memantine Hydrochloride.[9]

Caption: Experimental workflow for the hydrolysis of the title compound.

References

- 1. This compound|lookchem [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 1-Acetamido-3,5-Dimethyladamantane CAS 19982-07-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. 1-Acetamido-3,5-Dimethyladamantane | CAS#:19982-07-1 | Chemsrc [chemsrc.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 19982-07-1|this compound|BLD Pharm [bldpharm.com]

- 8. 1-Actamido-3,5-dimethyladmantane | 19982-07-1 [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. N-(3,5-DiMethyladaMantan-1-yl)forMaMide | 351329-88-9 [chemicalbook.com]

- 11. WO2008062472A2 - Process for the preparation of memantine - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

Technical Guide: N-(3,5-Dimethyladamantan-1-yl)acetamide Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3,5-Dimethyladamantan-1-yl)acetamide, also known as N-Acetylmemantine, is a key pharmaceutical intermediate primarily utilized in the synthesis of Memantine, a crucial drug for managing neurological conditions.[1] Its stable adamantane core and well-defined chemical properties make it a compound of significant interest in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its solubility characteristics, a generalized protocol for solubility determination, and its central role in the synthesis of Memantine.

Solubility Data

| Solvent | Solubility |

| Chloroform | Sparingly Soluble[2] |

| Ethyl Acetate | Slightly Soluble[2] |

Table 1: Qualitative Solubility of this compound

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol that can be employed to quantitatively determine the solubility of this compound in various solvents. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvent (e.g., water, ethanol, DMSO, etc.)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or incubator

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a test tube or vial containing a known volume of the selected solvent (e.g., 1 mL). The excess solid is crucial to ensure saturation.

-

Seal the test tube or vial to prevent solvent evaporation.

-

Vigorously agitate the mixture using a vortex mixer or magnetic stirrer for a predetermined amount of time (e.g., 24-48 hours) in a constant temperature bath set to the desired temperature. This extended mixing time is to ensure that equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, centrifuge the saturated solution at a high speed to pellet the undissolved solid.

-

Carefully pipette a known volume of the clear supernatant into a pre-weighed volumetric flask. Be cautious not to disturb the solid pellet.

-

-

Quantification of Solute:

-

Dilute the collected supernatant with an appropriate solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve from the data obtained from the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating its response on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Logical Workflow: Synthesis of Memantine

This compound is a direct precursor to Memantine. The synthesis involves the hydrolysis of the acetamide group to yield the primary amine of Memantine.

Caption: Synthesis of Memantine from its acetylated precursor.

Experimental Protocol: Synthesis of Memantine from this compound

The following protocol is a representative example of the hydrolysis of this compound to produce Memantine.

Objective: To synthesize Memantine via the hydrolysis of this compound.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Diethylene glycol (DEG)

-

Toluene

-

Water

-

Reaction vessel equipped with a stirrer and condenser

Procedure:

-

Reaction Setup:

-

Charge the reaction vessel with this compound (e.g., 40.0 g), sodium hydroxide (e.g., 57.80 g), and diethylene glycol (e.g., 200 mL) at room temperature (25-30 °C).[3]

-

-

Hydrolysis Reaction:

-

Workup and Extraction:

-

After the reaction is complete, cool the mixture to 80-85 °C.[3]

-

Slowly add water (e.g., 1600 mL) to the reaction mixture over a period of 1 hour.[3]

-

Stir the mixture for 30 minutes.

-

Add toluene (e.g., 500 mL) to the vessel and stir for an additional hour to extract the Memantine base.[3]

-

Allow the layers to settle for 30 minutes and then separate the organic (toluene) layer.

-

-

Isolation of Product:

-

The Memantine base can be isolated from the toluene layer. For the preparation of the hydrochloride salt, the base is typically reacted with hydrochloric acid.

-

This guide provides essential technical information on this compound for professionals in the field of drug development and chemical research. The provided protocols offer a starting point for further investigation and process optimization.

References

Technical Guide: Physicochemical Properties of N-(3,5-Dimethyladamantan-1-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3,5-Dimethyladamantan-1-yl)acetamide, also known by synonyms such as 1-Acetamido-3,5-dimethyladamantane and N-Acetylmemantine, is a key intermediate in the synthesis of Memantine.[1][2][3] Memantine is a well-established pharmaceutical agent used in the treatment of neurological disorders. A thorough understanding of the physicochemical properties of its synthetic precursors is crucial for process optimization, quality control, and regulatory compliance in drug development and manufacturing. This guide provides a detailed overview of the melting point of this compound, including its reported value and a comprehensive experimental protocol for its determination.

Physicochemical Data

The melting point is a critical physical constant used to identify and assess the purity of a crystalline solid. For this compound, the reported melting point is a sharp range, indicative of a pure substance.

| Parameter | Value | Reference(s) |

| Melting Point | 110-111 °C | [1][2][4] |

| Molecular Formula | C₁₄H₂₃NO | [1] |

| Molecular Weight | 221.34 g/mol | [1] |

| Appearance | White solid | [1][4] |

Experimental Protocol: Melting Point Determination

The following section details a standard laboratory procedure for the determination of the melting point of a solid organic compound like this compound using the capillary method. This can be performed using either a Thiele tube apparatus or a modern digital melting point apparatus.

Principle

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting range. The capillary method involves heating a small, powdered sample in a capillary tube and observing the temperatures at which melting begins and is complete.

Apparatus and Materials

-

This compound sample (finely powdered and dry)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (optional, for grinding the sample)

-

Heating apparatus:

-

Option A: Thiele tube filled with a high-boiling, inert liquid (e.g., mineral oil or silicone oil)

-

Option B: Digital melting point apparatus

-

-

Thermometer (calibrated)

-

Bunsen burner or heating mantle (for Thiele tube)

-

Stand and clamp

Procedure

3.3.1. Sample Preparation

-

Ensure the this compound sample is completely dry, as moisture can affect the melting point.

-

If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.

-

Load the powdered sample into a capillary tube by tapping the open end of the tube into the powder.

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.

3.3.2. Melting Point Measurement

Option A: Thiele Tube Method

-

Attach the capillary tube to the thermometer using a small rubber band or a piece of tubing. The sample in the capillary tube should be level with the middle of the thermometer bulb.

-

Clamp the Thiele tube to a stand and insert the thermometer with the attached capillary tube. The thermometer bulb and the sample should be immersed in the oil in the main body of the tube.

-

Gently heat the side arm of the Thiele tube with a small flame from a Bunsen burner or a heating mantle.[5] The design of the Thiele tube promotes convection currents, ensuring uniform heating of the oil bath.[6]

-

Heat the apparatus at a moderate rate until the temperature is about 15-20 °C below the expected melting point (110 °C).

-

Reduce the heating rate to approximately 1-2 °C per minute to allow for accurate temperature reading.[7]

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (completion of melting).

-

The two recorded temperatures constitute the melting range.

Option B: Digital Melting Point Apparatus

-

Turn on the digital melting point apparatus and allow it to stabilize.

-

Set the plateau temperature to approximately 10-15 °C below the expected melting point.

-

Set the ramp rate (heating rate) to 1-2 °C per minute for an accurate measurement.

-

Insert the prepared capillary tube into the sample holder of the apparatus.

-

Start the heating program.

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at the onset of melting and at the completion of melting, as displayed by the apparatus.

-

Allow the apparatus to cool sufficiently before performing another measurement.

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including safety goggles and a lab coat.

-

When using a Thiele tube, handle the hot oil with care to avoid burns.

-

Ensure the laboratory is well-ventilated, especially when heating oil baths.

-

Dispose of used capillary tubes and any chemical waste in accordance with institutional guidelines.

Workflow Diagram

The following diagram illustrates the general workflow for determining the melting point of this compound using the capillary method.

Caption: Workflow for Melting Point Determination.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. timstar.co.uk [timstar.co.uk]

- 3. Thiele tube - Wikipedia [en.wikipedia.org]

- 4. labcomercial.com [labcomercial.com]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. Thiele tube - Sciencemadness Wiki [sciencemadness.org]

- 7. jk-sci.com [jk-sci.com]

Spectroscopic and Synthetic Profile of N-(3,5-Dimethyladamantan-1-yl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3,5-Dimethyladamantan-1-yl)acetamide, a key intermediate in the synthesis of the Alzheimer's drug Memantine, is a molecule of significant interest in medicinal and organic chemistry. This technical guide provides a consolidated overview of its known physical properties and a detailed experimental protocol for its synthesis via the Ritter reaction. While comprehensive, publicly available spectroscopic data (NMR, IR, MS) for this compound is limited, this guide presents the available information and establishes a foundation for further investigation.

Physicochemical Properties

This compound is a white solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₂₃NO |

| Molecular Weight | 221.34 g/mol |

| CAS Number | 19982-07-1 |

| Melting Point | 110-111 °C |

| Boiling Point | 348.5 °C at 760 mmHg |

| Appearance | White solid |

| Solubility | Sparingly soluble in chloroform, slightly soluble in ethyl acetate. |

Spectroscopic Data

A comprehensive search of scientific literature and chemical databases did not yield detailed, publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound. While commercial suppliers may possess this data, it is not readily accessible for public review. Researchers requiring this information are advised to perform their own spectroscopic analysis upon synthesis or acquisition of the compound.

For reference, typical spectroscopic regions for the functional groups present in this compound are provided in Table 2.

Table 2: Expected Spectroscopic Data Ranges

| Spectroscopy | Functional Group | Expected Chemical Shift / Frequency Range |

| ¹H NMR | Adamantane C-H | 1.0 - 2.5 ppm |

| N-H (amide) | 5.0 - 8.5 ppm | |

| Acetyl CH₃ | ~2.0 ppm | |

| Adamantane CH₃ | ~0.8-1.0 ppm | |

| ¹³C NMR | Adamantane C | 25 - 55 ppm |

| Carbonyl C=O | 165 - 175 ppm | |

| Acetyl CH₃ | ~24 ppm | |

| Adamantane CH₃ | ~20-30 ppm | |

| IR | N-H Stretch (amide) | 3200 - 3400 cm⁻¹ |

| C=O Stretch (Amide I) | 1630 - 1680 cm⁻¹ | |

| N-H Bend (Amide II) | 1510 - 1570 cm⁻¹ | |

| C-H Stretch (alkane) | 2850 - 3000 cm⁻¹ | |

| Mass Spec. | Molecular Ion [M]⁺ | m/z = 221 |

Experimental Protocols: Synthesis via the Ritter Reaction

The most common and efficient method for the synthesis of this compound is the Ritter reaction, which involves the reaction of 1,3-dimethyladamantane with acetonitrile in the presence of a strong acid, such as sulfuric acid.

Materials and Reagents

-

1,3-Dimethyladamantane

-

Acetonitrile (anhydrous)

-

Concentrated Sulfuric Acid (95-98%)

-

Nitric Acid (optional, for carbocation formation)

-

Dichloromethane

-

Sodium Bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-dimethyladamantane in an excess of acetonitrile. Cool the mixture in an ice bath to 0-5 °C.

-

Acid Addition: Slowly add concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C. The addition is exothermic.

-

Reaction: After the addition of sulfuric acid is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 3-5 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice with stirring.

-

Neutralization: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing: Combine the organic extracts and wash successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via the Ritter reaction.

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a crucial building block in pharmaceutical synthesis. While its physicochemical properties are documented, a significant gap exists in the public domain regarding its detailed spectroscopic data. The provided synthetic protocol offers a reliable method for its preparation, enabling researchers to produce the compound for further study and analysis. It is recommended that future work on this molecule includes the full characterization and publication of its NMR, IR, and MS spectra to facilitate broader research and development efforts.

An In-depth Technical Guide on N-(3,5-Dimethyladamantan-1-yl)acetamide

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Comprehensive Technical Overview of N-(3,5-Dimethyladamantan-1-yl)acetamide

This technical guide provides a detailed overview of this compound, a key intermediate in the synthesis of the Alzheimer's disease drug, Memantine. While a definitive crystal structure for this compound is not publicly available in crystallographic databases, this document consolidates available data on its chemical properties, synthesis, and the biological context of its pharmacologically active derivative, Memantine.

Chemical and Physical Properties

This compound, also known as 1-Acetamido-3,5-dimethyladamantane, is a white solid organic compound.[1] It serves as a crucial precursor in the pharmaceutical manufacturing of Memantine.[1][2][3] Below is a summary of its known chemical and physical properties.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 19982-07-1 |

| Molecular Formula | C₁₄H₂₃NO |

| Molecular Weight | 221.343 g/mol |

| Appearance | White solid |

| Melting Point | 110-111 °C |

| Boiling Point | 348.5 °C at 760 mmHg |

| Density | 1.05 g/cm³ |

| Flash Point | 210 °C |

| Solubility | Chloroform (Sparingly), Ethyl Acetate (Slightly) |

| LogP | 3.26240 |

| Hydrogen Bond Donor | 1 |

| Hydrogen Bond Acceptor | 1 |

Table 1: Physicochemical properties of this compound.[1]

Synthesis of this compound

The synthesis of this compound is a key step in the production of Memantine. The process typically involves the Ritter reaction, where 3,5-Dimethyl-1-adamantanol is reacted with acetonitrile in the presence of a strong acid like concentrated sulfuric acid.

A representative experimental protocol for the synthesis is as follows:

-

Reaction Setup: To a suitable reaction vessel, add 1.00 g (5.50 mmol) of 3,5-dimethyl-1-adamantanol, 0.46 g (11.1 mmol) of acetonitrile, and 9.61 g of homotrimethylbenzene (as a solvent). Mix the components thoroughly.

-

Acid Addition: Slowly add 1.12 g (11.1 mmol) of 97% concentrated sulfuric acid dropwise to the mixture.

-

Reaction: Stir the resulting reaction solution at a constant temperature of 30°C for 3 hours.

-

Quenching: Upon completion, add 6.09 g of water to the reaction solution to quench the reaction.

-

Extraction: The aqueous phase is removed by washing, yielding a homotrimethylbenzene solution containing the product, this compound. The reported reaction yield for this step is approximately 80.4%.[3]

-

Hydrolysis to Memantine: For the subsequent synthesis of Memantine, 0.71 g of sodium hydroxide and 9.61 g of 1-hexanol are added to the solution containing this compound. This mixture is stirred at 130°C for 18 hours to achieve hydrolysis, yielding Memantine with a reported reaction yield of 96.2%.[3]

Caption: Synthesis and subsequent hydrolysis of this compound.

Biological Context: The Role of Memantine

This compound is primarily of interest due to its role as a direct precursor to Memantine, a drug used to treat moderate-to-severe dementia of the Alzheimer's type.[2] Understanding the mechanism of action of Memantine provides the essential biological context for the importance of its synthesis.

Memantine is an uncompetitive, low-to-moderate affinity N-methyl-D-aspartate (NMDA) receptor antagonist.[4][5] In Alzheimer's disease, it is hypothesized that excessive glutamatergic activity leads to neuronal excitotoxicity.[1] Memantine works by blocking the NMDA receptor ion channel when it is excessively open, thereby preventing a prolonged influx of Ca²⁺ ions that can lead to neuronal damage.[1][4] Its low affinity and rapid off-rate kinetics allow it to leave the channel readily, preserving normal synaptic function.[6]

The following diagram illustrates the glutamatergic synapse and the inhibitory action of Memantine on the NMDA receptor.

Caption: NMDA receptor activation and inhibition by Memantine at the glutamatergic synapse.

Conclusion

While the specific crystal structure of this compound remains to be elucidated and published in scientific literature, its synthesis and chemical properties are well-documented. Its significance is intrinsically linked to its role as a direct precursor to Memantine, a key therapeutic agent for Alzheimer's disease. The provided synthesis protocol and the diagram of Memantine's mechanism of action offer valuable insights for researchers and professionals in the field of drug development and neuroscience. Further research into the solid-state characterization of this intermediate could provide deeper insights into its stability and reactivity, potentially optimizing the manufacturing process of Memantine.

References

- 1. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]

- 2. goodrx.com [goodrx.com]

- 3. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Pharmacodynamics of Memantine: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Adamantane Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adamantane, a unique tricyclic alkane, has garnered significant attention in medicinal chemistry due to its distinct physicochemical properties. Its rigid, bulky, and lipophilic nature makes it a valuable scaffold for designing novel therapeutic agents with enhanced pharmacological profiles. When incorporated into drug molecules, the adamantane moiety can improve pharmacokinetic properties such as bioavailability and half-life.[1] This guide provides a comprehensive overview of the role of adamantane derivatives in drug discovery, covering their applications as antiviral agents, central nervous system (CNS) drugs, anticancer agents, and antidiabetic drugs. We will delve into the structure-activity relationships, mechanisms of action, and relevant experimental data for key adamantane-based drugs.

Introduction to Adamantane and its Physicochemical Properties

Adamantane (tricyclo[3.3.1.1^3,7]decane) is a cage-like hydrocarbon with a highly symmetrical and rigid structure.[2] This unique three-dimensional architecture provides a stable and predictable scaffold for drug design. The key physicochemical properties of adamantane that are advantageous in medicinal chemistry include:

-

Lipophilicity: The adamantyl group is highly lipophilic, which can significantly increase the overall lipophilicity of a drug molecule.[3][4] This property can enhance membrane permeability and facilitate crossing of the blood-brain barrier (BBB).[2][5]

-

Steric Bulk: The bulky nature of the adamantane cage can be utilized to create steric hindrance, which can influence drug-receptor interactions and provide selectivity for specific targets.

-

Metabolic Stability: The adamantane nucleus is generally resistant to metabolic degradation, which can lead to an increased half-life and improved pharmacokinetic profile of a drug.[1][3]

-

Rigidity: The rigid framework of adamantane allows for the precise positioning of functional groups, enabling optimized interactions with biological targets.[2]

Adamantane Derivatives as Antiviral Agents

The first successful application of an adamantane derivative in medicine was the discovery of the antiviral activity of amantadine (1-aminoadamantane) against the influenza A virus in the 1960s.[3][6]

Amantadine and Rimantadine

Amantadine and its derivative, rimantadine, were frontline drugs for the treatment and prophylaxis of influenza A infections.[3][7]

Mechanism of Action: These drugs target the M2 proton channel of the influenza A virus.[8][9] The M2 channel is an ion channel essential for the uncoating of the viral genome within the host cell. By blocking this channel, amantadine and rimantadine prevent the release of viral ribonucleoprotein (vRNP) into the cytoplasm, thereby inhibiting viral replication.[9]

Signaling Pathway: Influenza A M2 Proton Channel Blockade

Caption: Adamantane derivatives block the M2 proton channel of Influenza A.

Quantitative Data: Due to widespread resistance, the clinical use of amantadine and rimantadine for influenza is no longer recommended.[7]

Adamantane Derivatives in Central Nervous System (CNS) Disorders

The ability of the adamantane scaffold to increase lipophilicity and cross the blood-brain barrier has made it a valuable component in the development of drugs targeting the CNS.[2]

Memantine

Memantine (1-amino-3,5-dimethyladamantane) is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[10][11] It is used in the treatment of moderate-to-severe Alzheimer's disease.[12]

Mechanism of Action: In Alzheimer's disease, excessive glutamate activity leads to excitotoxicity and neuronal damage. Memantine blocks the NMDA receptor channel in a voltage-dependent manner, preferentially binding to the open channel. This blockade is fast and reversible, allowing for the preservation of normal synaptic transmission while preventing pathological overstimulation.[10][13]

Signaling Pathway: NMDA Receptor Antagonism by Memantine

Caption: Memantine blocks the NMDA receptor ion channel, preventing excitotoxicity.

Quantitative Data:

| Compound | Target | Affinity (Ki) | Reference |

|---|---|---|---|

| Memantine | NMDA Receptor (PCP site) | ~1-10 µM | [10][14] |

| Amantadine | NMDA Receptor (PCP site) | ~20-100 µM |[7][14] |

Adamantane Derivatives as Antidiabetic Agents

More recently, adamantane derivatives have been successfully developed as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[3][12]

Saxagliptin and Vildagliptin

Saxagliptin and vildagliptin are potent and selective DPP-4 inhibitors that incorporate an adamantane moiety.[12][15] The adamantane group in these molecules plays a crucial role in binding to the active site of the DPP-4 enzyme.[1]

Mechanism of Action: DPP-4 is an enzyme that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, saxagliptin and vildagliptin increase the levels of active GLP-1 and GIP.[16] This leads to enhanced glucose-dependent insulin secretion, suppressed glucagon secretion, and improved glycemic control.

Signaling Pathway: DPP-4 Inhibition

Caption: Adamantane-containing DPP-4 inhibitors enhance incretin hormone levels.

Quantitative Data:

| Compound | Target | IC50 | Reference |

|---|---|---|---|

| Saxagliptin | DPP-4 | ~50 nM | [15] |

| Vildagliptin | DPP-4 | ~62 nM |[16] |

Adamantane Derivatives as Anticancer Agents

The hydrophobic and rigid nature of the adamantane scaffold has also been exploited in the design of anticancer agents, particularly as histone deacetylase (HDAC) inhibitors.[17]

Adamantane-Based HDAC Inhibitors

Several studies have reported the synthesis and evaluation of adamantane-containing hydroxamic acids as potent HDAC inhibitors.[18] These compounds have shown promising anticancer activity in preclinical models.[17]

Mechanism of Action: HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[19] They remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. HDAC inhibitors block this activity, resulting in histone hyperacetylation, chromatin relaxation, and the re-expression of tumor suppressor genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[19]

References

- 1. nbinno.com [nbinno.com]

- 2. connectsci.au [connectsci.au]

- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Use of the Adamantane Structure in Medicinal Chemistry: Ingenta Connect [ingentaconnect.com]

- 6. jchr.org [jchr.org]

- 7. Amantadine - Wikipedia [en.wikipedia.org]

- 8. drugs.com [drugs.com]

- 9. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Exploring the Nuances: Amantadine vs. Memantine in NMDA Receptor Antagonism | Philadelphia Integrative Psychiatry [phillyintegrative.com]

- 15. DPP-4 inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Discovery of adamantane based highly potent HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

The Adamantane Cage: A Cornerstone of Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The adamantane cage, a rigid, lipophilic, and three-dimensional hydrocarbon scaffold, has carved a significant niche in medicinal chemistry. Its unique physicochemical properties have made it a valuable building block for enhancing the therapeutic potential of a wide array of drugs. This technical guide delves into the multifaceted role of the adamantane moiety in drug design, providing a comprehensive overview of its applications, mechanisms of action, and the experimental methodologies underpinning its use.

Physicochemical Properties and Pharmacophore Role

The utility of the adamantane cage in drug design stems from its distinct structural and physical characteristics. Composed of three fused cyclohexane rings in a strain-free chair conformation, its diamondoid structure imparts exceptional rigidity and a well-defined three-dimensional geometry.[1]

Key Physicochemical Properties:

-

Lipophilicity: The hydrocarbon nature of adamantane renders it highly lipophilic. Incorporation of an adamantane moiety can significantly increase the lipophilicity of a parent molecule, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[2]

-

Rigidity and Three-Dimensionality: Unlike flexible alkyl chains or flat aromatic rings, the adamantane cage provides a rigid scaffold. This rigidity helps to lock the conformation of a drug molecule, potentially leading to higher binding affinity and selectivity for its target protein.[2] Its bulky, spherical shape allows for optimal space-filling in hydrophobic pockets of target proteins.

-

Metabolic Stability: The adamantane nucleus is generally resistant to metabolic degradation. Attaching functional groups to the adamantane cage can shield them from enzymatic attack, thereby increasing the metabolic stability and plasma half-life of a drug.[2]

As a pharmacophore, the adamantyl group can serve several functions. It can act as a hydrophobic anchor, fitting into lipophilic binding pockets of enzymes and receptors. Its rigid structure can also serve as a scaffold to orient other functional groups in a precise spatial arrangement to optimize interactions with the target.

Adamantane in Clinically Approved Drugs

The successful application of the adamantane scaffold is evident in several clinically approved drugs across various therapeutic areas.

Antiviral Agents: Amantadine

Amantadine was one of the first adamantane-containing drugs to be approved. It was initially used for the prophylaxis and treatment of influenza A infections.

-

Mechanism of Action: Amantadine targets the M2 proton channel of the influenza A virus.[3] This channel is essential for the uncoating of the virus within the host cell. By blocking this channel, amantadine prevents the release of viral genetic material into the cytoplasm, thereby inhibiting viral replication.[3][4]

Neurological Disorder Medications: Memantine

Memantine is an adamantane derivative used in the treatment of moderate-to-severe Alzheimer's disease.

-

Mechanism of Action: Memantine is an uncompetitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.[5][6] In Alzheimer's disease, excessive glutamate activity leads to neuronal excitotoxicity through overstimulation of NMDA receptors. Memantine blocks the NMDA receptor channel when it is excessively open, thereby preventing prolonged influx of Ca2+ ions and mitigating neuronal damage.[6][7]

Antidiabetic Agents: Saxagliptin and Vildagliptin

Saxagliptin and vildagliptin are dipeptidyl peptidase-4 (DPP-IV) inhibitors used for the treatment of type 2 diabetes. The adamantane moiety in these molecules contributes to their binding affinity and efficacy.[8]

-

Mechanism of Action: DPP-IV is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, saxagliptin and vildagliptin increase the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.[9][10]

Dermatological Agents: Adapalene

Adapalene is a third-generation topical retinoid used in the treatment of acne vulgaris.

-

Mechanism of Action: Adapalene is a selective agonist of retinoic acid receptors (RARs), particularly RAR-β and RAR-γ.[11][12] Binding to these nuclear receptors modulates gene expression, leading to the normalization of follicular epithelial cell differentiation and a reduction in the formation of microcomedones.[11] It also possesses anti-inflammatory properties.[12]

Quantitative Data on Adamantane-Containing Drugs

The following tables summarize key quantitative data for prominent adamantane-based drugs, providing a comparative overview of their potency and pharmacokinetic profiles.

Table 1: Inhibitory Potency of Adamantane Derivatives

| Drug | Target | Parameter | Value | Reference(s) |

| Amantadine | Influenza A M2 Channel (WT) | IC50 | 15.76 ± 1.24 µM | [13] |

| Amantadine | Influenza A M2 Channel (S31N mutant) | IC50 | 237.01 ± 22.14 µM | [13] |

| Memantine | NMDA Receptor | IC50 | ~0.5-1 µM | [7] |

| Saxagliptin | DPP-IV | Ki | 1.3 nM | [10] |

| Vildagliptin | DPP-IV | IC50 | 62 nM | [14] |

Table 2: Pharmacokinetic Parameters of Adamantane-Containing Drugs

| Drug | Cmax | Tmax (hours) | AUC | Half-life (hours) | Reference(s) |

| Memantine | 24-29 µg/L (single 20 mg dose) | 3-7 | - | 60-80 | [7] |

| Vildagliptin (50 mg) | 58.22 ± 11.31 ng/mL | 6.48 ± 3.78 | 556.92 ± 135.84 ng*h/mL | ~2 | [12][15] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of adamantane-containing drug candidates. Below are representative protocols for the synthesis of key adamantane drugs.

Synthesis of Amantadine Hydrochloride

This two-step procedure starts from 1-bromoadamantane.[16]

Step 1: Synthesis of N-(1-adamantyl)acetamide

-

To a mixture of 1-bromoadamantane and acetylamide, add sulfuric acid.

-

Heat the reaction mixture.

-

After the reaction is complete, cool the mixture and pour it into ice water.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-(1-adamantyl)acetamide.

Step 2: Hydrolysis to Amantadine Hydrochloride

-

Reflux the N-(1-adamantyl)acetamide from Step 1 with a solution of sodium hydroxide in diethylene glycol.

-

After hydrolysis is complete, cool the mixture and add water.

-

Extract the resulting amantadine free base with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer and bubble anhydrous hydrogen chloride gas through the solution to precipitate amantadine hydrochloride.

-

Collect the precipitate by filtration and dry to obtain the final product.

Synthesis of Memantine Hydrochloride

A common synthesis starts from 1,3-dimethyladamantane.[17][18]

Step 1: Synthesis of 1-Bromo-3,5-dimethyladamantane

-

Treat 1,3-dimethyladamantane with bromine in a suitable solvent.

-

Heat the reaction mixture under reflux.

-

After the reaction, remove the excess bromine and solvent under reduced pressure to obtain 1-bromo-3,5-dimethyladamantane.

Step 2: Synthesis of N-(3,5-dimethyladamantan-1-yl)acetamide

-

React 1-bromo-3,5-dimethyladamantane with acetonitrile in the presence of sulfuric acid (Ritter reaction).

-

Pour the reaction mixture into water and neutralize with a base (e.g., sodium hydroxide).

-

Extract the product with an organic solvent and purify to yield this compound.

Step 3: Hydrolysis to Memantine Hydrochloride

-

Hydrolyze the acetamide from Step 2 using a strong base (e.g., sodium hydroxide) in a high-boiling solvent like diethylene glycol.

-

Extract the memantine free base and convert it to the hydrochloride salt as described for amantadine.

Visualization of Signaling Pathways and Workflows

Understanding the biological context and experimental procedures is enhanced through visual representations.

Conclusion

The adamantane cage continues to be a privileged scaffold in drug discovery. Its unique combination of lipophilicity, rigidity, and metabolic stability provides medicinal chemists with a powerful tool to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. The clinical success of adamantane-containing drugs across a spectrum of diseases underscores the enduring value of this remarkable hydrocarbon cage in the development of new and effective therapeutics. Future research will undoubtedly continue to unlock new applications for adamantane and its derivatives in the ongoing quest for novel medicines.

References

- 1. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. Structure and mechanism of proton transport through the transmembrane tetrameric M2 protein bundle of the influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Frontiers | From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus [frontiersin.org]

- 6. journals.asm.org [journals.asm.org]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Retinoic acid signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and pharmacodynamics of vildagliptin in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and Pharmacological Characterization of Inhibitors of Amantadine-Resistant Mutants of the M2 Ion Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of Vildagliptin-β-<i>O</i>-Glucuronide [file.scirp.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Memantine HCl synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Predicted Stability and Degradation Profile of N-(3,5-Dimethyladamantan-1-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3,5-Dimethyladamantan-1-yl)acetamide is an acetylated derivative of memantine (1-amino-3,5-dimethyladamantane), a well-known antagonist of the N-methyl-D-aspartate (NMDA) receptor used in the treatment of Alzheimer's disease. The addition of an acetyl group to the primary amine of memantine forms a secondary amide, which can significantly alter its physicochemical properties, including solubility, lipophilicity, and metabolic stability. Understanding the intrinsic stability and degradation pathways of this compound is critical for its potential development as a pharmaceutical agent. Stability studies are essential for determining appropriate storage conditions, shelf-life, and for the development of stable formulations.

This technical guide provides a comprehensive overview of the predicted stability and degradation profile of this compound. It outlines a hypothetical forced degradation study based on regulatory guidelines and the known stability of related adamantane derivatives.

Predicted Intrinsic Stability

The adamantane cage is a highly stable, rigid, and lipophilic hydrocarbon structure. Its derivatives, including memantine, are known for their chemical robustness. Memantine hydrochloride has been shown to be stable for extended periods under various storage conditions, including at 4°C and -20°C for up to 6 months without significant decay.[1][2] The primary amine in memantine is the main reactive site for degradation under specific stress conditions.

The conversion of this primary amine to an acetamide group is expected to further enhance the molecule's stability. Amide bonds are significantly more resistant to hydrolysis than esters due to resonance stabilization of the nitrogen lone pair with the carbonyl group.[3] This resonance imparts a partial double bond character to the C-N bond, making it stronger and less susceptible to nucleophilic attack. Consequently, this compound is predicted to be a highly stable compound under normal storage conditions (room temperature, protected from light and humidity).

Predicted Forced Degradation Profile

Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability studies to identify potential degradation products and pathways.[4][5] This information is crucial for developing stability-indicating analytical methods. Based on the structure of this compound, the primary anticipated degradation pathway is the hydrolysis of the amide bond to yield memantine and acetic acid.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for pharmaceuticals.[6] Studies are typically conducted under acidic, basic, and neutral conditions.

-

Acidic Conditions: Amide hydrolysis can be catalyzed by strong acids, typically requiring elevated temperatures. The reaction involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Basic Conditions: Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. This process also generally requires heating to proceed at an appreciable rate.

-

Neutral Conditions: The amide bond is predicted to be highly stable to hydrolysis in neutral aqueous solutions at ambient temperature. Memantine itself shows minimal hydrolytic degradation (1.5% to 2.8%) even at 50°C.[7]

Oxidative Degradation

The adamantane moiety is a saturated hydrocarbon and is generally resistant to oxidation. The amide functionality is also relatively stable to oxidation. Therefore, significant degradation under oxidative stress (e.g., exposure to hydrogen peroxide) is not anticipated, though minor degradation products cannot be entirely ruled out without experimental data. Forced degradation studies on memantine have been performed using 10% hydrogen peroxide.[8]

Photolytic Degradation

This compound lacks significant chromophores that absorb UV-Visible light, which is a prerequisite for direct photodegradation. Memantine itself shows insignificant photolytic degradation.[7] Therefore, the compound is expected to be photostable. Photostability testing is a mandatory part of forced degradation studies as per ICH Q1B guidelines.[6]

Thermal Degradation

The compound is predicted to be thermally stable in its solid form, consistent with the high melting points often observed for adamantane derivatives. Degradation would likely only occur at temperatures significantly exceeding those used in accelerated stability testing (e.g., >100°C).

Summary of Predicted Degradation

The following table summarizes the expected stability and degradation profile of this compound under forced degradation conditions.

| Stress Condition | Reagents/Parameters | Expected Outcome | Predicted Primary Degradants |

| Acid Hydrolysis | 0.1 M - 1 M HCl, 70-80°C | Slow degradation | 3,5-Dimethyladamantan-1-amine (Memantine), Acetic Acid |

| Base Hydrolysis | 0.1 M - 1 M NaOH, 70-80°C | Slow degradation | 3,5-Dimethyladamantan-1-amine (Memantine), Acetic Acid |

| Neutral Hydrolysis | Water, 70-80°C | Negligible degradation | None expected |

| Oxidation | 3-30% H₂O₂, RT | Negligible degradation | None expected |

| Photolysis | ICH Q1B conditions | Stable | None expected |

| Thermal (Solid) | 105°C | Stable | None expected |

Experimental Protocols for Forced Degradation Studies

The following are detailed, generalized protocols for conducting forced degradation studies on a compound such as this compound. The goal is typically to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[6][9]

Preparation of Stock Solution

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or acetonitrile.

Acid Hydrolysis

-

Transfer an aliquot of the stock solution into a flask and add an equal volume of 1 M HCl.

-

Heat the mixture in a water bath at 70°C.

-

Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 12, 24 hours).

-

Cool the samples to room temperature and neutralize with an equivalent amount of 1 M NaOH.

-

Dilute with the mobile phase to a suitable concentration for analysis.

Base Hydrolysis

-

Transfer an aliquot of the stock solution into a flask and add an equal volume of 1 M NaOH.

-

Heat the mixture in a water bath at 70°C.

-

Withdraw samples at appropriate time intervals.

-

Cool the samples to room temperature and neutralize with an equivalent amount of 1 M HCl.

-

Dilute with the mobile phase to a suitable concentration for analysis.

Oxidative Degradation

-

Transfer an aliquot of the stock solution into a flask and add an equal volume of 30% H₂O₂.

-

Keep the solution at room temperature and protected from light for up to 7 days.[6]

-

Monitor the reaction periodically. If no degradation is observed, the temperature can be increased (e.g., to 50-60°C).[6]

-

Withdraw samples at appropriate time intervals and dilute with the mobile phase for analysis.

Thermal Degradation (Solid State)

-

Place a known amount of the solid compound in a petri dish and expose it to a temperature of 105°C for a specified period (e.g., 24, 48, 72 hours).[8]

-

After exposure, allow the sample to cool.

-

Prepare a solution of the stressed solid sample in a suitable solvent at a known concentration for analysis.

Photostability Testing

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the light-exposed and dark control samples.

Visualizations

Predicted Degradation Pathway

The primary degradation pathway for this compound under hydrolytic stress is the cleavage of the amide bond.

Caption: Predicted hydrolytic degradation pathway.

Experimental Workflow for Forced Degradation

A logical workflow is essential for systematically evaluating the stability of a new chemical entity.

Caption: General workflow for forced degradation studies.

Conclusion

This compound is predicted to be a chemically stable molecule, primarily owing to the robust adamantane core and the resonance-stabilized amide linkage. The principal degradation pathway is anticipated to be amide hydrolysis, which would require harsh acidic or basic conditions and elevated temperatures to proceed at a significant rate. The compound is expected to be resistant to oxidative, photolytic, and thermal degradation under typical pharmaceutical stress testing conditions. The experimental protocols and workflows outlined in this guide provide a solid framework for the practical investigation and confirmation of the stability and degradation profile of this promising compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. mdpi.com [mdpi.com]

- 8. A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biopharminternational.com [biopharminternational.com]

A Technical Guide to N-(3,5-Dimethyladamantan-1-yl)acetamide: Synthesis, Properties, and Role as a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3,5-Dimethyladamantan-1-yl)acetamide, also known as N-Acetyl Memantine, is a crucial chemical intermediate in the synthesis of Memantine, a well-established N-methyl-D-aspartate (NMDA) receptor antagonist for the treatment of moderate-to-severe Alzheimer's disease. This document provides a comprehensive overview of the theoretical and computational aspects, physicochemical properties, and detailed synthesis protocols for this compound. While direct computational studies on this compound are not extensively available in public literature, this guide also explores the computational methodologies applied to analogous adamantane derivatives and NMDA receptor antagonists to provide a relevant theoretical framework.

Physicochemical and Structural Information

This compound is a solid, white compound. Its structural and physical properties are summarized in the table below, compiled from various chemical data sources.

| Property | Value |

| CAS Number | 19982-07-1 |

| Molecular Formula | C₁₄H₂₃NO |

| Molecular Weight | 221.34 g/mol |

| Appearance | White solid |

| Melting Point | 110-111 °C |

| Boiling Point | 348.5 °C at 760 mmHg |

| Flash Point | 210 °C |

| Density | 1.05 g/cm³ |

| Solubility | Chloroform (Sparingly), Ethyl Acetate (Slightly) |

| LogP | 3.26240 |

| Vapor Pressure | 5.02E-05 mmHg at 25°C |

Synthesis and Role in Memantine Production

The primary significance of this compound lies in its role as a direct precursor to Memantine. The most common synthetic route involves the Ritter reaction, followed by hydrolysis.

Logical Workflow: From Precursor to Active Pharmaceutical Ingredient (API)

The following diagram illustrates the logical relationship between the starting material, the intermediate (this compound), and the final API, Memantine, which acts on the NMDA receptor.

Experimental Protocols

Protocol 1: Synthesis via Ritter Reaction

This protocol describes the formation of the N-acetyl intermediate from a halogenated adamantane derivative.

-

Reaction Setup : To a reaction vessel, add 1-Bromo-3,5-dimethyladamantane.

-

Reagent Addition : Add acetonitrile and a strong acid, such as concentrated sulfuric acid. The acid facilitates the formation of a stable tertiary carbocation on the adamantane structure.

-

Reaction Conditions : The reaction is typically stirred at room temperature. Gentle heating may be applied to ensure complete conversion, but temperature should be monitored to avoid side reactions. The reaction time can vary, often requiring several hours.

-

Work-up : After the reaction is complete, the mixture is carefully quenched with ice-cold water.

-

Extraction and Purification : The product is extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be purified by recrystallization to yield this compound.

Protocol 2: Hydrolysis to Memantine

This protocol details the conversion of the acetamide intermediate to the final amine, Memantine.

-

Reaction Setup : The synthesized this compound is placed in a round-bottom flask.

-

Reagent Addition : A strong base, such as sodium hydroxide (NaOH), is added along with a high-boiling point solvent like diethylene glycol (DEG).